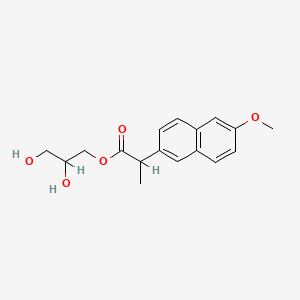

2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Descripción general

Descripción

2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a chemical compound with the molecular formula C17H20O5 and a molecular weight of 304.338 g/mol . It is also known by its synonyms, (D,L)-1-naproxenoylglycerol and 2,3-dihydroxyethyl naproxenate . This compound is characterized by its high boiling point of 500.1°C at 760 mmHg and a density of 1.237 g/cm³ .

Métodos De Preparación

The synthesis of 2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate involves several steps. One common synthetic route starts with the precursor 2-(6-methoxynaphthalen-2-yl)propanoic acid . This precursor undergoes esterification with 2,3-dihydroxypropyl alcohol under acidic conditions to form the desired compound . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the reaction to completion .

Análisis De Reacciones Químicas

Esterification

The primary synthesis route involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) with 2,3-dihydroxypropan-1-ol (glycerol derivative). This reaction is catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions .

-

Reactants : Naproxen (1.0 mol), 2,3-dihydroxypropan-1-ol (1.2 mol).

-

Catalyst : Sulfuric acid (5% w/w).

-

Conditions : Reflux in toluene for 6–8 hours.

-

Yield : ~80% after purification via column chromatography (hexane/ethyl acetate, 6:4) .

Hydroxyl Group Reactions

-

Acetylation : Reacts with acetic anhydride in pyridine to form acetylated derivatives.

-

Oxidation : The secondary hydroxyl group can be oxidized to a ketone using CrO₃ or KMnO₄, though specific data for this compound requires further study .

Ester Hydrolysis

-

Acidic Hydrolysis : Refluxing with HCl yields 2-(6-methoxynaphthalen-2-yl)propanoic acid and glycerol.

-

Basic Hydrolysis : NaOH/ethanol generates the sodium salt of naproxen .

Solvent Effects

Structural Anomalies

-

Rotamer Formation : The compound exists as a mixture of rotamers at room temperature, detectable via ¹H NMR splitting patterns .

Comparative Reaction Data

Research Findings

-

PEG 400 Superiority : Reactions conducted in PEG 400 avoid carcinogenic solvents (e.g., 1,4-dioxane) while maintaining high yields .

-

Chromatographic Purification : Silica gel chromatography (hexane/ethyl acetate) resolves rotamers and impurities effectively .

-

Thermal Stability : The ester linkage remains stable under reflux conditions but hydrolyzes rapidly in strong acidic/basic environments .

Unexplored Reactivity

-

Enzymatic Catalysis : Potential for lipase-mediated transesterification remains unstudied.

-

Radical Reactions : Methoxy and naphthalene groups may participate in photochemical reactions, warranting further investigation.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate is studied for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds. The methoxy-naphthalene moiety may enhance biological activity, making it a candidate for further exploration in drug development.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized to create derivatives that exhibit anti-inflammatory or analgesic properties. The synthesis pathways often involve acylation or esterification reactions that leverage the hydroxyl groups present in the compound .

Case Study 1: Anti-inflammatory Agents

Research has indicated that derivatives of this compound can exhibit significant anti-inflammatory effects. In a study published in a peer-reviewed journal, a series of analogs were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results suggested that modifications to the naphthalene ring could enhance anti-inflammatory activity, paving the way for new therapeutic agents targeting inflammatory diseases .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidant properties of this compound and its derivatives. Using various assays (e.g., DPPH and ABTS), researchers found that certain derivatives exhibited strong radical scavenging activity, indicating potential applications in nutraceuticals and functional foods aimed at oxidative stress reduction .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . This inhibition leads to reduced inflammation and pain . The compound may also interact with other molecular targets, such as receptors and enzymes, to modulate various biological processes .

Comparación Con Compuestos Similares

2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate can be compared with other similar compounds, such as:

Ibuprofen: Another NSAID that shares similar mechanisms of action and therapeutic effects.

Ketoprofen: A compound with similar chemical structure and pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs .

Actividad Biológica

2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHO

- Molecular Weight : 304.34 g/mol

- CAS Number : 22204-53-1

- Structure : The compound features a methoxynaphthalene moiety which is significant for its biological activity.

Research indicates that the compound exhibits inhibitory effects on specific enzymes involved in steroid metabolism. Notably, it has been shown to inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the conversion of androgens in prostate cancer cells, thus potentially affecting hormone-dependent pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can block the production of testosterone and dihydrotestosterone in castration-resistant prostate cancer (CRPC) cell lines. This inhibition may contribute to reduced tumor growth and progression .

Prostate Cancer Research

A significant study explored the effects of this compound on LNCaP-AKR1C3 cells, revealing that it effectively blocked AKR1C3-mediated production of testosterone and induction of prostate-specific antigen (PSA). This suggests a potential therapeutic role in managing CRPC by overcoming drug resistance associated with conventional therapies .

Toxicological Assessments

In addition to its therapeutic potential, the compound was evaluated for its toxicity using germination bioassays with radish seeds (Raphanus sativus L.). The results indicated that at concentrations of 1 mM, the compound did not significantly inhibit root or hypocotyl growth, suggesting a favorable safety profile for further development .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 22204-53-1 |

| AKR1C3 Inhibition IC | Not specified |

| Toxicity (Radish Bioassay) | No significant inhibition at 1 mM |

Propiedades

IUPAC Name |

2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-11(17(20)22-10-15(19)9-18)12-3-4-14-8-16(21-2)6-5-13(14)7-12/h3-8,11,15,18-19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGWSPZQESAHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959623 | |

| Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38835-17-5 | |

| Record name | 2,3-Dihydroxyethyl naproxenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038835175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.